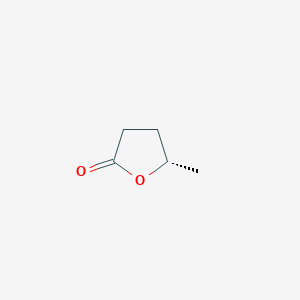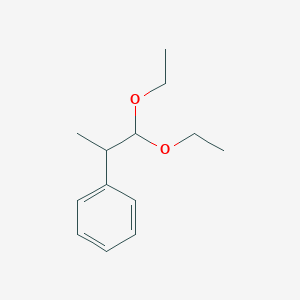
(2,2-Diethoxy-1-methylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxy-1-methylethyl)benzene is a chemical compound that belongs to the class of alkylated aromatic hydrocarbons. It is also known as 1-(2,2-diethoxypropyl)-benzene or DEPB. This compound is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds.
Applications De Recherche Scientifique
(2,2-Diethoxy-1-methylethyl)benzene is a versatile reagent that finds applications in various scientific research fields. It is widely used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various functionalized aromatic compounds, such as alkylated phenols, benzoic acid derivatives, and other substituted benzene derivatives.
Mécanisme D'action
The mechanism of action of (2,2-Diethoxy-1-methylethyl)benzene is not well understood. However, it is believed to act as an electrophilic reagent and undergo electrophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a useful intermediate for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2,2-Diethoxy-1-methylethyl)benzene. However, it is not intended for human consumption, and its use is limited to scientific research purposes only.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,2-Diethoxy-1-methylethyl)benzene is its reactivity towards various nucleophiles, which makes it a useful intermediate for the synthesis of various organic compounds. It is also relatively easy to synthesize and handle in the laboratory. However, its limited solubility in water and other polar solvents can be a limitation for certain applications.
Orientations Futures
For research include the development of new synthetic methodologies, investigation of its reactivity towards biomolecules, and the development of new applications in materials science.
Méthodes De Synthèse
The synthesis of (2,2-Diethoxy-1-methylethyl)benzene can be achieved by the reaction of benzene with 2,2-diethoxypropane in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring is attacked by the electrophilic carbocation intermediate generated from 2,2-diethoxypropane.
Propriétés
Numéro CAS |
15295-60-0 |
|---|---|
Nom du produit |
(2,2-Diethoxy-1-methylethyl)benzene |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1,1-diethoxypropan-2-ylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |
Clé InChI |
AMAXDFNIPPJNCG-UHFFFAOYSA-N |
SMILES |
CCOC(C(C)C1=CC=CC=C1)OCC |
SMILES canonique |
CCOC(C(C)C1=CC=CC=C1)OCC |
Autres numéros CAS |
15295-60-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




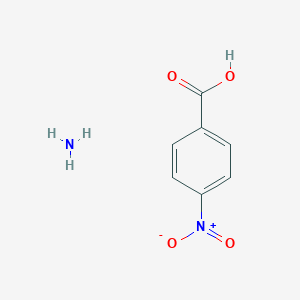




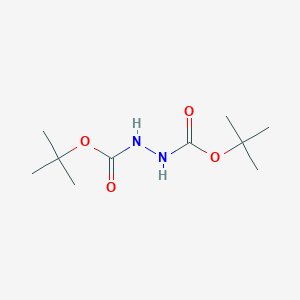

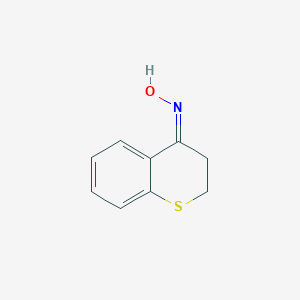
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)



